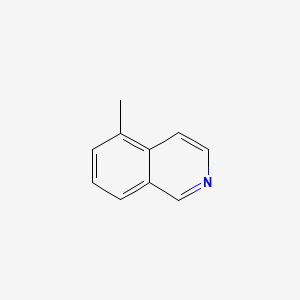
5-Methylisoquinoline
Cat. No. B1352389
Key on ui cas rn:
62882-01-3
M. Wt: 143.18 g/mol
InChI Key: QHRZMGDJNNDMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05798352
Procedure details


A 3M solution of methyl magnesium iodide in ether (50 ml, 0.15 mol) was added dropwise to a stirred, ice-cooled solution of 5-bromoisoquinoline (21 g, 0.10 mol), obtained by the method described in J. Org. Chem., 1964, 29, 329, and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (400 mg, 0.7 mmol) in anhydrous ether and the reaction mixture heated under reflux for 5 days, allowed to cool, then poured into water (500 ml). The organic phase was separated, combined with ether extracts of the aqueous phase, washed with saturated brine, dried (MgSO4) and evaporated under reduced pressure to yield an oil, chromatography of which on silica gel, using a 5-50% ether in hexane elution gradient, provided the required product (8.4 g). Rf 0.40 (SS 8), m/e 144 (M+H)+. Found: C,79.57; H,6.26; N,8.61. C10H9N; 0.27 C4H8O2 requires C,79.70; H,6.74; N,8.39%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Quantity
400 mg
Type
catalyst
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Mg]I.Br[C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][N:9]=[CH:10]2.O>CCOCC.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:1][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][N:9]=[CH:10]2 |^1:23,39|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]I
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CN=CC2=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained by the method
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 days
|
|
Duration
|
5 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil, chromatography of which on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
a 5-50% ether in hexane elution gradient
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C2C=CN=CC2=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
